![molecular formula C15H13BrN2O5 B4235885 3-bromo-4-methoxy-N-(4-methoxy-3-nitrophenyl)benzamide](/img/structure/B4235885.png)
3-bromo-4-methoxy-N-(4-methoxy-3-nitrophenyl)benzamide
Overview
Description
3-bromo-4-methoxy-N-(4-methoxy-3-nitrophenyl)benzamide is a chemical compound that belongs to the class of benzamides. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 3-bromo-4-methoxy-N-(4-methoxy-3-nitrophenyl)benzamide is not fully understood. However, it is believed to work by inhibiting specific enzymes and proteins involved in various biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-4-methoxy-N-(4-methoxy-3-nitrophenyl)benzamide has a variety of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and exhibit antimicrobial activity. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-bromo-4-methoxy-N-(4-methoxy-3-nitrophenyl)benzamide in lab experiments is its high purity and stability. It is also readily available and relatively easy to synthesize. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully monitored and controlled.
Future Directions
There are several future directions for the study of 3-bromo-4-methoxy-N-(4-methoxy-3-nitrophenyl)benzamide. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as a tool compound to study the role of specific enzymes and proteins in various biological processes. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Scientific Research Applications
3-bromo-4-methoxy-N-(4-methoxy-3-nitrophenyl)benzamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, it has been used as a tool compound to study the role of specific proteins and enzymes in various biological processes.
properties
IUPAC Name |
3-bromo-4-methoxy-N-(4-methoxy-3-nitrophenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O5/c1-22-13-5-3-9(7-11(13)16)15(19)17-10-4-6-14(23-2)12(8-10)18(20)21/h3-8H,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGWUDWEVFGXPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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